molecular formula C12H16O2 B3395347 3,3-Dimethyl-1-phenoxybutan-2-one CAS No. 39199-22-9

3,3-Dimethyl-1-phenoxybutan-2-one

Cat. No.: B3395347
CAS No.: 39199-22-9
M. Wt: 192.25 g/mol
InChI Key: CGLXGSYPQYDTDY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenoxybutan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by a phenoxy group attached to a butanone backbone with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-phenoxybutan-2-ol with oxidizing agents. The alcohol is typically prepared by the reaction of phenol with 3,3-dimethylbutan-2-one in the presence of a base. The resulting alcohol is then oxidized to form the ketone .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize efficient oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenoxybutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-phenoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenoxybutan-2-one involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone group can undergo nucleophilic addition reactions, which are crucial in various biochemical pathways .

Properties

IUPAC Name

3,3-dimethyl-1-phenoxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLXGSYPQYDTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192439
Record name 2-Butanone, 3,3-dimethyl-1-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39199-22-9
Record name 2-Butanone, 3,3-dimethyl-1-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039199229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86599
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 3,3-dimethyl-1-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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